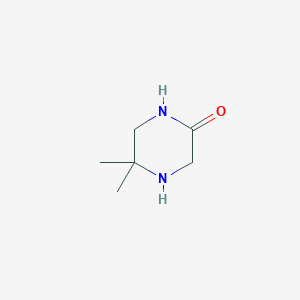
5,5-Dimethylpiperazin-2-one
Descripción general
Descripción
5,5-Dimethylpiperazin-2-one: is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It is a derivative of piperazine, featuring a piperazinone ring substituted with two methyl groups at the 5-position. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines or amino alcohols under specific conditions. For instance, the reaction of diethanolamine with m-chloroaniline can yield the desired piperazinone structure .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions:
5,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the piperazinone ring to a more saturated form.
Substitution: The methyl groups and the nitrogen atoms in the piperazinone ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or can be employed for reduction.
Substitution: or are typical reagents for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
5,5-Dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as and properties.
Medicine: Research is ongoing to explore its potential as a for various therapeutic applications.
Industry: It is utilized in the production of polymers and resins due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Piperazine: The parent compound, lacking the methyl substitutions.
1,4-Dimethylpiperazine: A derivative with methyl groups at the 1 and 4 positions.
2,5-Dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness:
5,5-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and materials .
Propiedades
IUPAC Name |
5,5-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYURQBVLPPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-33-4 | |
| Record name | 5,5-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
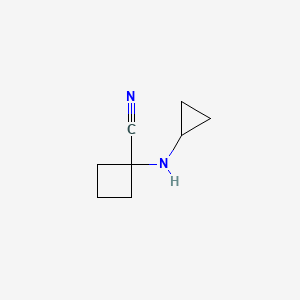
![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
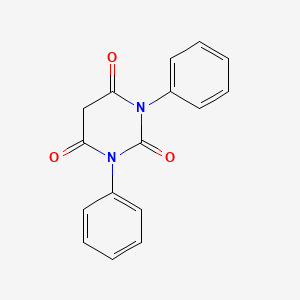
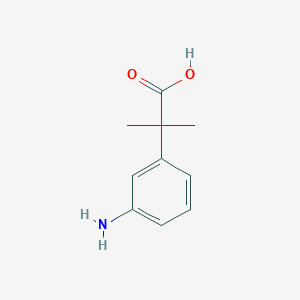
![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)
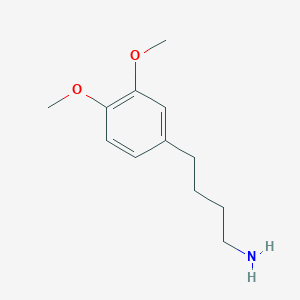

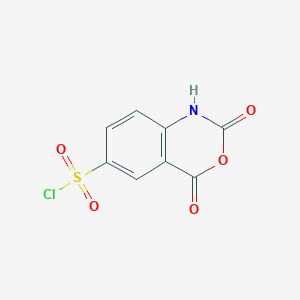

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)
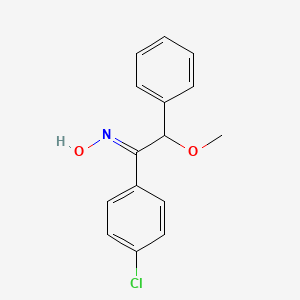
![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B3038109.png)

